molecular formula C19H22ClN3O B5831379 N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B5831379
M. Wt: 343.8 g/mol
InChI Key: OGGXTBOBZZKVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, commonly known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Mechanism of Action

CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the immune system. Activation of these receptors leads to a variety of physiological and biochemical effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in the human body. Some of the effects include pain relief, anti-inflammatory effects, neuroprotection, and anti-tumor effects. CP-55940 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of CB1 and CB2 receptor activation in a highly specific manner. Additionally, CP-55940 is relatively stable and has a long half-life, which makes it suitable for use in long-term experiments.
One of the limitations of using CP-55940 in lab experiments is its potential for off-target effects. CP-55940 has been shown to interact with other receptors in the human body, such as the vanilloid receptor and the sigma receptor. This can lead to unintended effects and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CP-55940. One area of research is the development of more selective CB1 and CB2 receptor agonists that have fewer off-target effects. Another area of research is the development of novel delivery methods for CP-55940, such as nanoparticles or liposomes, which could improve its bioavailability and reduce potential side effects. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CP-55940 and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of CP-55940 involves several steps, starting from the reaction of 4-chlorobenzyl cyanide with 2,3-dimethylphenylmagnesium bromide to form the intermediate 4-(2,3-dimethylphenyl)-1-phenylmethylpiperidine. This intermediate is then reacted with chloroformate to form the corresponding carbamate, which is finally converted to CP-55940 by reacting with piperazine in the presence of a base.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the areas where CP-55940 has shown promise include pain management, neuroprotection, and cancer treatment. Studies have shown that CP-55940 can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, CP-55940 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(24)21-17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXTBOBZZKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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